
4-Acetylpiperazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylpiperazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of an acetyl group and a carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpiperazine-2-carboxamide typically involves the acetylation of piperazine-2-carboxamide. One common method is the reaction of piperazine-2-carboxamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products and to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the use of automated flow reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of flow chemistry techniques enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Acetylpiperazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .
科学的研究の応用
4-Acetylpiperazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 4-Acetylpiperazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of poly ADP-ribose polymerases (PARP), enzymes involved in DNA repair. The compound binds to the active site of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Piperazine-2-carboxamide: The parent compound without the acetyl group.
4-Phenylpiperazine-1-carboxamide: A derivative with a phenyl group instead of an acetyl group.
2-(4-Substituted piperazin-1-yl)benzylidenehydrazinecarboxamide: A compound with a substituted piperazine ring and a hydrazinecarboxamide group.
Uniqueness
4-Acetylpiperazine-2-carboxamide is unique due to the presence of both an acetyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP enzymes sets it apart from other piperazine derivatives, making it a valuable compound for research in cancer therapy and other medical applications .
特性
分子式 |
C7H13N3O2 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
4-acetylpiperazine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-3-2-9-6(4-10)7(8)12/h6,9H,2-4H2,1H3,(H2,8,12) |
InChIキー |
OECGZMWGQAUMTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCNC(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


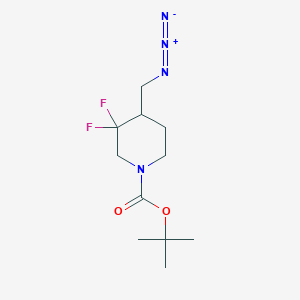
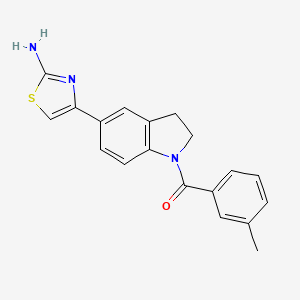
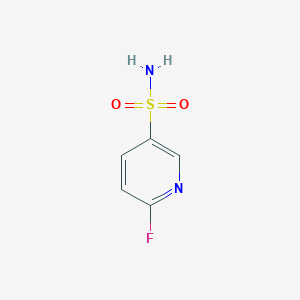
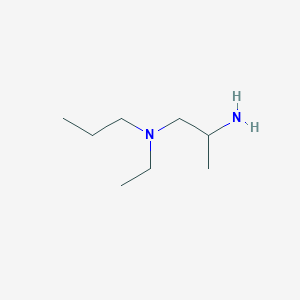
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
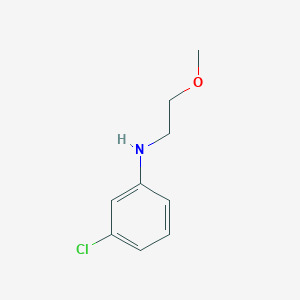

![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
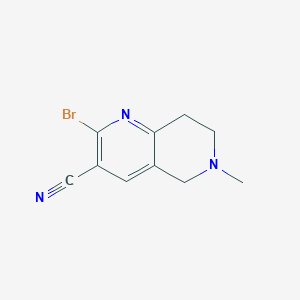
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)


